molecular formula C21H21N3O3 B2989055 butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 847380-69-2

butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2989055
CAS No.: 847380-69-2
M. Wt: 363.417
InChI Key: XEWIWJGUCZVXPD-UHFFFAOYSA-N
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Description

Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a planar fused heterocyclic compound recognized for its significant pharmacological potential. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The core indoloquinoxaline structure is known to function primarily as a DNA intercalator, a mechanism by which it inserts between DNA base pairs. This intercalation stabilizes the DNA complex and can disrupt processes such as replication and transcription, which is a fundamental mechanism underlying the observed anticancer and antiviral activities of this class of compounds . The thermal stability of the resulting DNA-compound complex is a critical parameter for its biological efficacy and is influenced by the specific substituents attached to the core nucleus, such as the 9-methoxy group and the butyl acetate side chain in this derivative . Researchers are exploring indoloquinoxaline derivatives across a wide spectrum of biological activities, including as anticancer agents, for their antiviral potential against viruses like herpes, and, more recently, as bifunctional inhibitors for targets such as SHP1 in cancer research . The butyl ester functional group in this particular analog is a key feature, likely incorporated to enhance properties like cell membrane permeability and overall bioavailability for in vitro experimental models.

Properties

IUPAC Name

butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-4-11-27-19(25)13-24-18-10-9-14(26-2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWIWJGUCZVXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indoloquinoxaline derivatives, focusing on substituents, functional groups, and inferred properties.

Substituent Effects on Reactivity and Bioactivity

Compound Name (Structure) Substituents/Functional Groups Key Structural Differences Potential Implications References
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate 9-methoxy, butyl ester High lipophilicity from ester group Enhanced bioavailability -
(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid 9-bromo, carboxylic acid Bromo (electron-withdrawing), acidic May hinder cellular uptake; halogenation enables cross-coupling reactions
2-[N'-(4-Hydroxy-benzylidene)-hydrazino]-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A9) 2-methyl, hydrazone, benzaldehyde derivative Hydrazone moiety, methyl substituent Chelation potential for metal complexes (e.g., nickel)
4-{[2-(2-Methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde (A7) Methyl, hydrazone, aldehyde Aldehyde group Suitability for Schiff base formation
9-Chloro-6H-indolo[2,3-b]quinoxaline-6-acetic acid thiocarbonyl hydrazide 9-chloro, thiourea hydrazide Chloro, thiocarbonyl group Enhanced binding to thiol-containing enzymes

Functional Group Impact on Pharmacokinetics

  • Ester vs. Carboxylic Acid : The butyl ester in the target compound likely improves oral bioavailability compared to the carboxylic acid in [1], which may suffer from poor absorption due to ionization at physiological pH.
  • Methoxy vs. In contrast, bromo and chloro substituents (electron-withdrawing) may enhance electrophilicity, increasing reactivity in cross-coupling reactions .
  • Hydrazone vs. Ester : Hydrazone-containing derivatives (e.g., A7, A9) exhibit metal-coordinating ability (e.g., nickel complexes in ), suggesting applications in catalysis or chelation therapy. The ester group in the target compound lacks this property but offers hydrolytic stability.

Biological Activity

Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a member of the indoloquinoxaline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N3O3C_{22}H_{22}N_3O_3, with a molecular weight of approximately 374.43 g/mol. The structure features a butyl ester group attached to an indoloquinoxaline core, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that indoloquinoxaline derivatives exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. Mechanistically, it is believed to intercalate into DNA, disrupting replication and transcription processes:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity against these cells .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics:

  • Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed inhibition zones greater than those produced by commonly used antibiotics .

The proposed mechanism involves the compound's ability to interact with cellular components such as DNA and proteins:

  • DNA Intercalation : The indoloquinoxaline core allows for intercalation between DNA base pairs, leading to structural distortions that inhibit replication.
  • Protein Binding : The ester group may enhance binding affinity to specific proteins involved in cell cycle regulation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Olaquindox Quinoxaline derivativeAntibacterial
Echinomycin Indoloquinoxaline antibioticDNA-binding agent
Atinoleutin Indoloquinoxaline derivativeAnticancer

This compound exhibits unique solubility and bioavailability profiles compared to these similar compounds, potentially enhancing its therapeutic efficacy.

Research Findings Summary

  • Anticancer Activity : Effective against multiple cancer cell lines with significant IC50 values.
  • Antimicrobial Efficacy : Demonstrated inhibition against pathogenic bacteria.
  • Mechanistic Insights : Involves DNA intercalation and protein interaction.

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